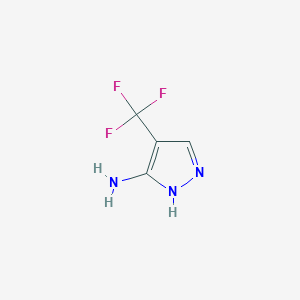

4-(trifluoromethyl)-1H-Pyrazol-3-amine

説明

4-(trifluoromethyl)-1H-pyrazol-3-amine, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazole derivative with a trifluoromethyl group attached to the pyrazole ring. TFP has been shown to have a wide range of biological activities, making it a valuable tool for studying various biochemical and physiological processes.

科学的研究の応用

Organic Synthesis

4-(Trifluoromethyl)-1H-Pyrazol-3-amine: is a valuable intermediate in organic synthesis. Its trifluoromethyl group can significantly alter the physical and chemical properties of molecules, making it a key component in the synthesis of more complex chemical structures. This compound can be used to introduce fluorine atoms into target molecules, which is particularly useful in the development of pharmaceuticals and agrochemicals where fluorine can improve metabolic stability and bioavailability .

Pharmaceuticals

In the pharmaceutical industry, 4-(trifluoromethyl)-1H-Pyrazol-3-amine is utilized for its potential to enhance the pharmacokinetic properties of drugs. The presence of the trifluoromethyl group can increase the lipophilicity of a compound, which can lead to better membrane permeability and potentially more effective drugs. It’s also used in the design of enzyme inhibitors, as the trifluoromethyl group can interact with the active sites of enzymes, leading to improved potency and selectivity .

Agrochemicals

The compound’s role in agrochemicals is significant due to its ability to resist degradation in the environment. This stability means that agrochemicals containing 4-(trifluoromethyl)-1H-Pyrazol-3-amine can be more effective over longer periods, reducing the frequency of application needed for crop protection. It’s often used in the synthesis of herbicides and pesticides .

Dyestuff Industry

In the dyestuff industry, 4-(trifluoromethyl)-1H-Pyrazol-3-amine serves as a building block for the synthesis of complex dyes. The introduction of the trifluoromethyl group into dye molecules can lead to changes in the absorption spectra, thus altering the color properties of the dye. This can be exploited to create dyes with specific color characteristics and improved fastness properties .

Drug Potency Improvement

Research has shown that molecules with a -CF3 group, such as 4-(trifluoromethyl)-1H-Pyrazol-3-amine , attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency. This is achieved by lowering the pKa of the cyclic carbamate, which enhances key hydrogen bonding interactions with proteins, such as those involved in reverse transcriptase enzyme inhibition .

Catalysis

4-(Trifluoromethyl)-1H-Pyrazol-3-amine: can act as a ligand in catalytic processes. The trifluoromethyl group can influence the electronic properties of the catalyst, leading to increased reactivity and selectivity in various chemical reactions. This is particularly useful in the development of new catalytic methods for organic transformations .

Material Science

In material science, the incorporation of 4-(trifluoromethyl)-1H-Pyrazol-3-amine into polymers and other materials can impart desirable properties such as increased thermal stability, chemical resistance, and unique optical properties. This makes it a valuable component in the development of advanced materials for various applications, including electronics and coatings .

Fluorination Reagents

The compound is also noteworthy in the development of novel fluorination reagents. Trifluoromethylation reagents derived from 4-(trifluoromethyl)-1H-Pyrazol-3-amine can be used for the electrophilic trifluoromethylation of carbon-centered nucleophiles, a key reaction in the synthesis of fluorinated organic compounds .

作用機序

Target of Action

Compounds with similar structures, such as 4-(trifluoromethyl)phenol, are known to interact with various biological targets

Mode of Action

It’s worth noting that structurally similar compounds, such as 3-trifluoromethyl-4-nitrophenol (tfm), have been hypothesized to impair mitochondrial oxidative phosphorylation or interfere with gill ion uptake .

Biochemical Pathways

These studies suggest that the biotransformation reactions include hydroxylation/defluorination, demethylation, decarboxylation, and piperzine ring cleavage .

Pharmacokinetics

Similar compounds, such as flutamide, are known to undergo extensive first-pass metabolism, resulting in major metabolites like 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .

Result of Action

For instance, trifluralin, a dinitroaniline herbicide, inhibits the germination of spores and the development of infection structures .

Action Environment

It’s known that certain herbicides, such as trifluralin, act better when soil humidity is between high and elevated .

特性

IUPAC Name |

4-(trifluoromethyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-10-3(2)8/h1H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVOILKOLGWPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635007 | |

| Record name | 4-(Trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1056139-87-7 | |

| Record name | 4-(Trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)